molecular formula C3H6N2S B562079 2-Imidazolidinethione-4,5-d4 CAS No. 352431-28-8

2-Imidazolidinethione-4,5-d4

Cat. No.: B562079
CAS No.: 352431-28-8
M. Wt: 106.179
InChI Key: PDQAZBWRQCGBEV-LNLMKGTHSA-N
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Description

2-Imidazolidinethione-4,5-d4 is a deuterated analog of 2-imidazolidinethione, a compound known for its applications in various fields such as pharmaceuticals, agriculture, and environmental science. The deuterium atoms replace the hydrogen atoms at positions 4 and 5 of the imidazolidine ring, which can be useful in isotopic labeling studies and mass spectrometry .

Mechanism of Action

Target of Action

It is known that the compound forms a variety of metal complexes , suggesting that it may interact with metal ions or metal-containing proteins in biological systems.

Mode of Action

The mode of action of 2-Imidazolidinethione-4,5-d4 involves its interaction with these targets. The compound is a cyclic unsaturated thiourea with a short C=S bond length of 169 pm . This structural feature may allow it to form strong bonds with its targets, leading to changes in their function.

Biochemical Pathways

Given its structural similarity to other thioureas , it may potentially influence pathways involving sulfur metabolism or metal ion homeostasis

Result of Action

Given its potential to form metal complexes , it may influence the function of metal ions or metal-containing proteins, leading to changes at the molecular and cellular levels

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of this compound. Factors such as temperature, pH, and the presence of other chemicals can affect the compound’s stability and its interactions with its targets . .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Imidazolidinethione-4,5-d4 typically involves the deuteration of 2-imidazolidinethione. One common method is the exchange of hydrogen atoms with deuterium using deuterated reagents under controlled conditions. For instance, the reaction can be carried out in the presence of deuterated solvents such as deuterated methanol or deuterated dichloromethane .

Industrial Production Methods

Industrial production of this compound may involve large-scale deuteration processes using specialized equipment to ensure high isotopic purity and yield. The process typically requires stringent control of reaction parameters such as temperature, pressure, and the concentration of deuterated reagents to achieve the desired product quality .

Chemical Reactions Analysis

Types of Reactions

2-Imidazolidinethione-4,5-d4 can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Imidazolidinethione-4,5-d4 is unique due to its deuterium labeling, which provides advantages in isotopic studies and mass spectrometry. The presence of deuterium atoms can enhance the compound’s stability and provide distinct spectroscopic signatures, making it a valuable tool in research and industrial applications .

Properties

IUPAC Name

4,4,5,5-tetradeuterioimidazolidine-2-thione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C3H6N2S/c6-3-4-1-2-5-3/h1-2H2,(H2,4,5,6)/i1D2,2D2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PDQAZBWRQCGBEV-LNLMKGTHSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNC(=S)N1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C1(C(NC(=S)N1)([2H])[2H])[2H]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C3H6N2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70662033
Record name (4,4,5,5-~2~H_4_)Imidazolidine-2-thione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70662033
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

106.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

352431-28-8
Record name (4,4,5,5-~2~H_4_)Imidazolidine-2-thione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70662033
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 352431-28-8
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Reactant of Route 6
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